(S)-2-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-3-(4-((tert-ブトキシカルボニル)アミノ)フェニル)プロパン酸

説明

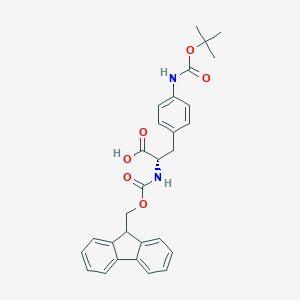

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is a complex organic compound that features both fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds. The compound is of significant interest in organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.

科学的研究の応用

Chemistry

In chemistry, this compound is used extensively in solid-phase peptide synthesis (SPPS). It allows for the stepwise construction of peptides by sequentially adding amino acids.

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Medicine

In medicine, peptides synthesized using this compound are explored for therapeutic applications, including as potential drugs for various diseases.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and diagnostic agents.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid typically involves multiple steps:

Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.

Boc Protection: The phenyl group is protected using the Boc group. This step involves reacting the compound with Boc anhydride in the presence of a base such as triethylamine.

Coupling Reaction: The protected amino acid is then coupled with the desired peptide chain using coupling reagents like HBTU or DCC.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving automated peptide synthesizers and large-scale purification techniques like HPLC.

化学反応の分析

Types of Reactions

Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc and Boc groups. Fmoc deprotection is typically achieved using piperidine, while Boc deprotection is done using trifluoroacetic acid.

Coupling Reactions: It participates in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in DMF.

Boc Deprotection: Trifluoroacetic acid in dichloromethane.

Coupling Reagents: HBTU, DCC, or EDC in the presence of a base like DIPEA.

Major Products Formed

The major products formed from these reactions are peptides and proteins with specific sequences, depending on the amino acids or peptides coupled with the compound.

作用機序

The compound acts as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino and phenyl groups, respectively, preventing unwanted side reactions during peptide bond formation. The deprotection steps reveal the reactive groups, allowing for the formation of peptide bonds.

類似化合物との比較

Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the Boc protecting group.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-aminophenyl)propanoic acid: Similar structure but lacks the Boc protection on the phenyl group.

Uniqueness

The presence of both Fmoc and Boc protecting groups makes (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid unique. This dual protection allows for selective deprotection and coupling reactions, providing greater control and flexibility in peptide synthesis.

生物活性

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid, often referred to as Fmoc-D-Tyr(tBu)-OH, is a complex organic compound utilized primarily in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is crucial for the protection of amino groups during peptide synthesis. The structural intricacies of this compound contribute significantly to its biological activity, making it a subject of interest in various pharmacological studies.

Chemical Structure and Properties

The molecular formula of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid is C₂₈H₃₁N₃O₅, with a molecular weight of approximately 459.5 g/mol. The presence of the fluorenyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and targets.

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₃₁N₃O₅ |

| Molecular Weight | 459.5 g/mol |

| Boiling Point | 658.2 °C |

| Flash Point | 351.9 °C |

Research indicates that the biological activity of this compound is multifaceted, involving various mechanisms:

- Antimicrobial Activity : Compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-((tert-butoxycarbonyl)amino)phenyl)propanoic acid have demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. The fluorenyl moiety contributes to the compound's ability to penetrate microbial membranes, enhancing its efficacy against resistant strains .

- Antitumor Properties : Studies have shown that derivatives of fluorenone can act as inhibitors of topoisomerase I, an enzyme critical for DNA replication and repair. This inhibition leads to increased cytotoxicity in cancer cells, suggesting potential applications in cancer therapy .

- Neuroprotective Effects : Some derivatives exhibit neuroprotective effects by modulating neuronal signaling pathways. This activity can be attributed to their ability to influence neurotransmitter release and receptor interactions .

- Influence on Apoptosis and Cell Cycle : The compound has been linked to the regulation of apoptosis and cell cycle progression in various cell types, indicating its potential role in cancer treatment and regenerative medicine .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of fluorenone derivatives against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that structural modifications significantly enhanced the compounds' inhibitory effects against both planktonic and biofilm states .

Study 2: Antitumor Activity

Another investigation focused on the antiproliferative activity of fluorenone derivatives on human cancer cell lines. The study revealed that compounds with linear alkyl side chains exhibited superior activity compared to those with branched chains or bulky groups. Notably, one derivative demonstrated IC50 values comparable to standard chemotherapeutics .

Study 3: Neuroprotective Mechanisms

Research into the neuroprotective mechanisms of fluorenone derivatives highlighted their ability to modulate glutamate receptors and reduce oxidative stress in neuronal cultures. This finding suggests potential therapeutic applications for neurodegenerative diseases .

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c1-29(2,3)37-28(35)30-19-14-12-18(13-15-19)16-25(26(32)33)31-27(34)36-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,33)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUAOWDVYMUKPE-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938472 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174132-31-1 | |

| Record name | 4-[(tert-Butoxycarbonyl)amino]-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。